4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile
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Overview
Description
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes This compound is characterized by the presence of an azoxy group (-N=N(O)-) linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-hexylphenylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an azoxy intermediate, which is then coupled with benzonitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Nitrobenzonitrile derivatives.
Reduction: Aminobenzonitrile derivatives.
Substitution: Various substituted benzonitrile compounds.
Scientific Research Applications
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azoxy group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]benzonitrile
- 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile
- 4-[(Z)-(4-Propylphenyl)-ONN-azoxy]benzonitrile
Uniqueness
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
56691-07-7 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4-cyanophenyl)imino-(4-hexylphenyl)-oxidoazanium |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-5-6-16-9-13-19(14-10-16)22(23)21-18-11-7-17(15-20)8-12-18/h7-14H,2-6H2,1H3 |
InChI Key |
FHOJMZHKTGMQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-] |
Origin of Product |
United States |
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